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Compound of Interest

Compound Name: (+)-Dibenzoyl-D-tartaric acid

Cat. No.: B117798 Get Quote

This technical guide provides an in-depth overview of the spectroscopic data for (+)-Dibenzoyl-
D-tartaric acid, a crucial chiral resolving agent in chemical synthesis and drug development.

The guide is intended for researchers, scientists, and professionals in the field of drug

development, offering a centralized resource for its structural characterization through Nuclear

Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of (+)-Dibenzoyl-D-tartaric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data. The proton NMR spectrum provides information on the

chemical environment of the hydrogen atoms in the molecule. Key signals correspond to the

aromatic protons of the benzoyl groups and the methine protons of the tartaric acid backbone.
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Chemical Shift (δ) ppm Multiplicity Assignment

~8.1 Doublet
Aromatic protons (ortho to

C=O)

~7.6 Triplet
Aromatic protons (para to

C=O)

~7.4 Triplet
Aromatic protons (meta to

C=O)

~5.9 Singlet Methine protons (-CH-)

Broad Signal Singlet
Carboxylic acid protons (-

COOH)

Table 2: ¹³C NMR Spectroscopic Data. The carbon-13 NMR spectrum reveals the different

carbon environments within the molecule.

Chemical Shift (δ) ppm Assignment

~168 Carboxylic acid carbons (-COOH)

~165 Ester carbonyl carbons (-COO-)

~134 Aromatic carbons (para)

~130 Aromatic carbons (ortho)

~129 Aromatic carbons (ipso)

~128 Aromatic carbons (meta)

~72 Methine carbons (-CH-)

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration

used.

Infrared (IR) Spectroscopy
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Table 3: IR Absorption Data. The IR spectrum is used to identify the functional groups present

in the molecule based on their vibrational frequencies.

Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic acid)

~3070 Medium C-H stretch (Aromatic)

~1725 Strong C=O stretch (Ester)

~1695 Strong C=O stretch (Carboxylic acid)

~1600, ~1450 Medium-Weak C=C stretch (Aromatic ring)

~1270 Strong
C-O stretch (Ester and

Carboxylic acid)

~1100 Strong C-O stretch

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data. Mass spectrometry provides information about the molecular

weight and fragmentation pattern of the molecule.

m/z Interpretation

358.07 [M]⁺ Molecular Ion (C₁₈H₁₄O₈)

237 [M - C₇H₅O₂]⁺ Fragment

122 [C₇H₆O₂]⁺ Benzoic acid

105 [C₇H₅O]⁺ Benzoyl cation

77 [C₆H₅]⁺ Phenyl cation

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

For ¹H NMR, accurately weigh 5-25 mg of (+)-Dibenzoyl-D-tartaric acid.[2][3][4] For ¹³C

NMR, a higher concentration of 20-100 mg is recommended.[3][4]

The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, Methanol-d₄, or Chloroform-d).[3][5]

The solution is transferred to a clean, dry 5 mm NMR tube.[3] To ensure spectral quality, it is

crucial to filter the sample solution to remove any solid particles, which can distort the

magnetic field homogeneity and lead to broadened lines.[2]

An internal standard, such as tetramethylsilane (TMS), may be added for accurate chemical

shift referencing.[5]

Data Acquisition:

The NMR tube is placed in the spectrometer.

The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic

field.

The magnetic field is shimmed to maximize its homogeneity and improve spectral resolution.

The probe is tuned to the appropriate nucleus (¹H or ¹³C).

The desired NMR experiment is run with appropriate acquisition parameters, such as the

number of scans and relaxation delay.

Infrared (IR) Spectroscopy
For solid samples like (+)-Dibenzoyl-D-tartaric acid, several preparation techniques can be

employed.

Attenuated Total Reflectance (ATR): This is a common and simple technique where the solid

sample is placed directly on the ATR crystal surface.[6] A pressure applicator is used to ensure
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good contact between the sample and the crystal.[6] The IR spectrum is then collected.[6]

Thin Solid Film:

Dissolve a small amount of the solid sample (around 50 mg) in a few drops of a volatile

solvent like methylene chloride or acetone.[7]

A drop of this solution is placed on a salt plate (e.g., KBr or NaCl).[7]

The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.[7]

The plate is then placed in the spectrometer to obtain the spectrum.[7]

Potassium Bromide (KBr) Pellet:

Grind 1-2 mg of the sample with about 100 mg of dry KBr powder in a mortar and pestle.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

The pellet is placed in a sample holder in the IR spectrometer for analysis.

Nujol Mull:

A few milligrams of the finely ground solid are mixed with a drop of Nujol (mineral oil) to form

a paste.[8][9]

This paste is then spread between two salt plates.[8][9]

The resulting "sandwich" is mounted in the spectrometer.[9] It is important to remember that

Nujol itself has characteristic absorption bands that will appear in the spectrum.[8][9]

Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI):

A dilute solution of the sample is prepared in a suitable solvent mixture (e.g.,

water/acetonitrile with a small amount of formic acid or ammonium formate).[10]
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The solution is injected into a liquid chromatograph for separation, although direct infusion

into the mass spectrometer is also possible.

The eluent from the LC is introduced into the ESI source of the mass spectrometer.

The mass spectrometer is typically operated in negative ion mode to detect the deprotonated

molecule [M-H]⁻, as organic acids are readily analyzed in this mode.[10]

Gas Chromatography-Mass Spectrometry (GC-MS):

Due to the low volatility of carboxylic acids, derivatization is necessary.[11] The sample is

treated with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-

methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the acidic protons to

trimethylsilyl (TMS) esters.[12]

The derivatized sample is injected into the GC. The GC separates the components of the

sample before they enter the mass spectrometer.[11]

The mass spectrometer is operated in electron impact (EI) ionization mode, and mass

spectra are recorded.[12]

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound such as (+)-Dibenzoyl-D-tartaric acid.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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